molecular formula C17H17ClN4O B2644207 (Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide CAS No. 1390913-79-7

(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2644207
CAS No.: 1390913-79-7
M. Wt: 328.8
InChI Key: WNLFZHHUPJIPBQ-UHFFFAOYSA-N
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Description

(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a 2-chloroethyl group, a cyano group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the 2-chloroethyl group: This step involves the alkylation of the pyrazole ring using 2-chloroethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the cyano group: This can be done by reacting the intermediate with a cyanating agent like sodium cyanide.

    Addition of the phenylethyl group: This step involves the reaction of the intermediate with a phenylethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroethyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interaction of pyrazole derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of (Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of their function. The cyano group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[1-(2-Bromoethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide
  • (Z)-3-[1-(2-Iodoethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide

Uniqueness

(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide is unique due to the presence of the 2-chloroethyl group, which can form covalent bonds with biological targets, making it a potential candidate for drug development. The combination of the cyano and phenylethyl groups also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c1-13(15-5-3-2-4-6-15)21-17(23)16(10-19)9-14-11-20-22(12-14)8-7-18/h2-6,9,11-13H,7-8H2,1H3,(H,21,23)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLFZHHUPJIPBQ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN(N=C2)CCCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CN(N=C2)CCCl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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